molecular formula C20H18O B11850950 1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one CAS No. 111787-59-8

1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one

Katalognummer: B11850950
CAS-Nummer: 111787-59-8
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: CDOSWHXAQJPZMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone is an organic compound with the molecular formula C20H18O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols

Wissenschaftliche Forschungsanwendungen

1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

111787-59-8

Molekularformel

C20H18O

Molekulargewicht

274.4 g/mol

IUPAC-Name

1-[2-[(3-methylnaphthalen-2-yl)methyl]phenyl]ethanone

InChI

InChI=1S/C20H18O/c1-14-11-16-7-3-4-8-17(16)12-19(14)13-18-9-5-6-10-20(18)15(2)21/h3-12H,13H2,1-2H3

InChI-Schlüssel

CDOSWHXAQJPZMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC=CC=C2C=C1CC3=CC=CC=C3C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.